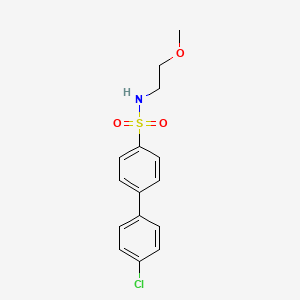

1-(3-(2-Oxopyrrolidin-1-yl)phenyl)-3-(thiophen-2-yl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

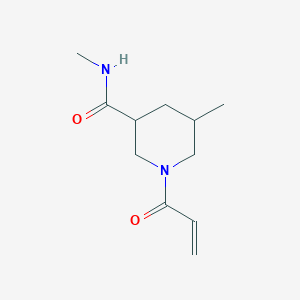

1-(3-(2-Oxopyrrolidin-1-yl)phenyl)-3-(thiophen-2-yl)urea, also known as OTU, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It has been found to be effective in inhibiting the growth of various cancer cells, making it a promising candidate for cancer treatment.

Applications De Recherche Scientifique

Urea Derivatives and Plant Morphogenesis

Urea derivatives, such as forchlorofenuron (CPPU) and thidiazuron (TDZ), are synthetic compounds known for their cytokinin-like activity, which is often more potent than that of natural adenine compounds. These chemicals are extensively utilized in in vitro plant morphogenesis studies to regulate cell division and differentiation. Recent structure-activity relationship studies have identified new urea cytokinins and derivatives that specifically enhance adventitious root formation, highlighting their significant role in agricultural biotechnology and plant science research (Ricci & Bertoletti, 2009).

Antiangiogenesis and Cancer Therapy

Novel urea derivatives have been synthesized and evaluated for their effectiveness as VEGFR-2 tyrosine kinase inhibitors, playing a crucial role in antiangiogenic therapy. Certain urea compounds have demonstrated potent inhibitory activities in enzymatic assays and significant antiangiogenic effects, including inhibition of Human Umbilical Vein Endothelial Cells (HUVECs) proliferation, migration, and tube formation. These findings suggest their potential as therapeutic agents in treating cancer through the suppression of angiogenesis (Machado et al., 2015).

Enzyme Inhibition and Neurodegenerative Disease Treatment

A series of urea derivatives have been synthesized and assessed for their antiacetylcholinesterase activity, a key target in the treatment of neurodegenerative diseases like Alzheimer's. By optimizing the chemical structure, certain compounds have shown potent inhibitory activities, indicating their potential as therapeutic agents for cognitive disorders. This research contributes to the development of novel antidementia drugs with improved efficacy and lower side effects (Vidaluc et al., 1995).

Antimicrobial Agents

Urea and thiourea derivatives, along with their metal complexes, have been synthesized and evaluated for their antimicrobial properties. These compounds have shown varying degrees of efficacy against bacteria and fungi, indicating their potential application in developing new antimicrobial agents. Structural characterization and studies on their mechanism of action provide insights into designing more effective antimicrobial treatments (Rajeswari et al., 2010).

Biosensors for Health Monitoring

The construction of urea-based biosensors demonstrates the application of urea derivatives in health monitoring. A novel approach involves modifying electrodes with urea derivatives to detect biomolecules, such as urea in biological samples. This technology has significant implications for non-invasive monitoring of metabolic and kidney functions, offering a promising tool for clinical diagnostics and personal health management (Dervisevic et al., 2017).

Propriétés

IUPAC Name |

1-[3-(2-oxopyrrolidin-1-yl)phenyl]-3-thiophen-2-ylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O2S/c19-14-7-2-8-18(14)12-5-1-4-11(10-12)16-15(20)17-13-6-3-9-21-13/h1,3-6,9-10H,2,7-8H2,(H2,16,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAQMVDIZGBYGLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)NC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-(2-Oxopyrrolidin-1-yl)phenyl)-3-(thiophen-2-yl)urea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Fluoro-N-phenyl-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2722446.png)

![3'-(3,5-Dimethylphenyl)-1-[(4-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2722447.png)

![2-bromo-N-[6-chloro-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2722448.png)

![2-(5-methoxy-1-oxoisoquinolin-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2722450.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-4-(1H-pyrazol-1-yl)benzenesulfonamide](/img/structure/B2722451.png)

![1-[3-[5-[1-(Cyclopropanecarbonyl)piperidin-3-yl]-1,2,4-oxadiazol-3-yl]phenyl]azetidin-2-one](/img/structure/B2722453.png)

![2-((3-cyano-4-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2722455.png)

![2-(2-(2-Phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)isoindoline-1,3-dione](/img/structure/B2722460.png)

![2-{[1-(4-Methylphenyl)ethyl]amino}-2-oxoethyl 5-bromopyridine-3-carboxylate](/img/structure/B2722464.png)

![5-{[1-(2-hydroxyethyl)-1H-1,2,3-triazol-4-yl]methyl}imidazolidine-2,4-dione](/img/structure/B2722465.png)